molecular formula C10H10N4O B14656366 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 51652-29-0

6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14656366
CAS No.: 51652-29-0
M. Wt: 202.21 g/mol
InChI Key: UTPLFJHJQXSRHU-UHFFFAOYSA-N
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Description

6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one, can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of aldehydes, amines, and catalysts under controlled conditions to form the imidazole ring.

Industrial Production Methods: Industrial production of imidazole derivatives often employs high-temperature reactions and the use of dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient and scalable production of the desired compounds.

Chemical Reactions Analysis

Types of Reactions: 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes and enzyme inhibition . These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazole derivatives such as 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles . These compounds share the imidazole core structure but differ in their substituents and overall molecular architecture.

Uniqueness: What sets 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one apart is its unique combination of the imidazole ring with a hydrazinylidene and a cyclohexa-2,4-dien-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

51652-29-0

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yldiazenyl)-4-methylphenol

InChI

InChI=1S/C10H10N4O/c1-7-2-3-9(15)8(6-7)13-14-10-11-4-5-12-10/h2-6,15H,1H3,(H,11,12)

InChI Key

UTPLFJHJQXSRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=NC=CN2

Origin of Product

United States

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